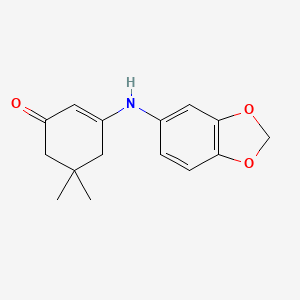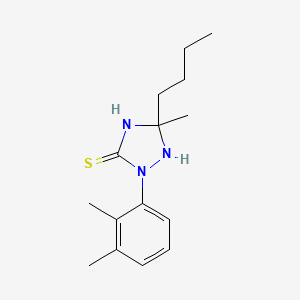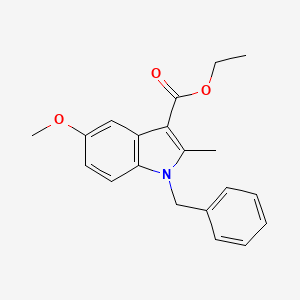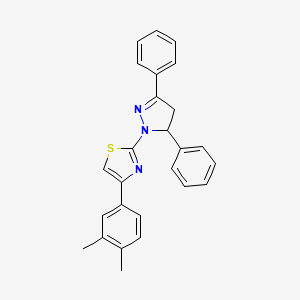![molecular formula C21H21BrN2OS2 B15009413 N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide](/img/structure/B15009413.png)
N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzothiazole ring, a bromophenyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl halide.
Attachment of the Cyclohexanecarboxamide Moiety: This step involves the reaction of the intermediate with cyclohexanecarboxylic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: New compounds with different substituents replacing the bromine atom.
Scientific Research Applications
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacologically active compound, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring and bromophenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **4,4’-((4-BROMOPHENYL)METHYL)SULFANYL-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE
- **2-{[4-(4-BROMOPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE
Uniqueness
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole ring and bromophenyl group, along with the cyclohexanecarboxamide moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H21BrN2OS2 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H21BrN2OS2/c22-16-8-6-14(7-9-16)13-26-21-24-18-11-10-17(12-19(18)27-21)23-20(25)15-4-2-1-3-5-15/h6-12,15H,1-5,13H2,(H,23,25) |
InChI Key |
AXFGWHGDQPGOBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15009344.png)



![4-methyl-N-[(2Z)-3-(4-methylphenyl)-5-(4-nitrophenoxy)-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15009376.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B15009382.png)

ethanenitrile](/img/structure/B15009393.png)
![3-[(3-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B15009410.png)
![(3Z)-3-[(3-chloro-4-fluorophenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15009414.png)
![5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B15009419.png)
![6-(3-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B15009426.png)
![Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate](/img/structure/B15009427.png)
